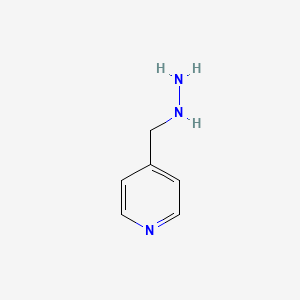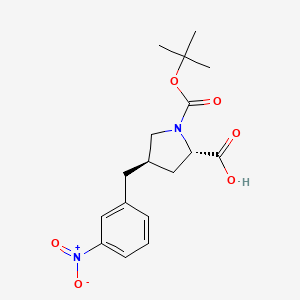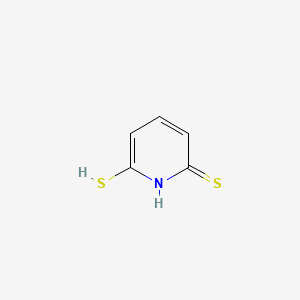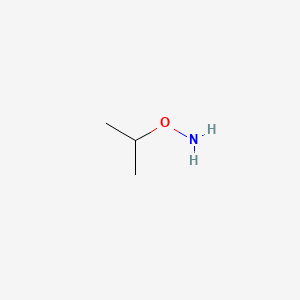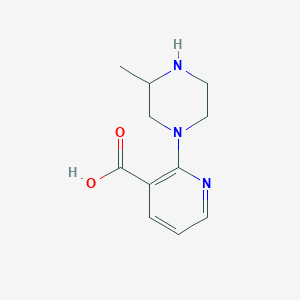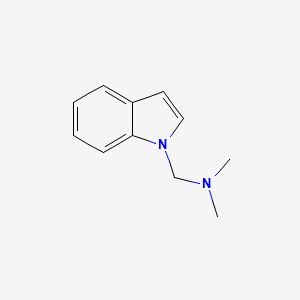
N-(Dimethylaminomethyl)-indole
Vue d'ensemble
Description
N-(Dimethylaminomethyl)-indole (DMAMI) is a synthetic chemical compound with a broad range of applications in scientific research. DMAMI is a versatile compound that is often used as a reagent in organic synthesis, as a building block for the synthesis of pharmaceuticals, and for various other applications in biochemistry and molecular biology.
Applications De Recherche Scientifique
Synthesis and Functionalization
N-(Dimethylaminomethyl)-indole is integral to the development of synthetic methodologies for indole derivatives, which are core structures in many biologically active compounds. The palladium-catalyzed reactions have become a cornerstone in the synthesis and functionalization of indoles, demonstrating the versatility of this class of compounds in organic synthesis. Palladium catalysis offers a broad range of functionalities, making it suitable for complex molecule applications, thereby modifying traditional organic synthesis approaches (S. Cacchi & G. Fabrizi, 2005).
Electrochemical Oxidation in Alkaloid Synthesis
Electrochemical oxidative dimerization methods have been developed for the synthesis of dimeric indole alkaloids, including N-N linked dimers. This approach provides a practical solution for synthesizing unexplored classes of natural products, offering new pathways into chemical spaces seldom explored before (Brandon R. Rosen et al., 2014).
Fischer Indole Synthesis
The Fischer indole synthesis is a classical method that remains relevant for synthesizing functionalized indoles under mild conditions. This methodology has been refined to accommodate sensitive functional groups and achieve regioselective outcomes, demonstrating the adaptability of indole chemistry to modern synthetic demands (S. Gore et al., 2012).
Anticancer Properties and Chemical Biology
Indole compounds, including derivatives of N-(Dimethylaminomethyl)-indole, have been investigated for their anticancer properties. These studies reveal that indoles can act on various cellular signaling pathways, exhibiting pleiotropic effects crucial for their observed biological activities and potential chemosensitization activities in cancer therapy (Aamir Ahmad et al., 2010).
Copper-Catalyzed Reactions
Copper-catalyzed methods have been developed for the N-arylation of indoles, including N-(Dimethylaminomethyl)-indole, showcasing the high yield production of N-arylindoles from various aryl iodides or bromides. This highlights the role of copper catalysis in expanding the utility of indoles in organic synthesis (Jon C. Antilla et al., 2002).
Mécanisme D'action
Target of Action
They play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to a variety of biological effects .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.
Result of Action
Indole derivatives are known to have diverse biological activities, suggesting that they may have a wide range of molecular and cellular effects .
Propriétés
IUPAC Name |
1-indol-1-yl-N,N-dimethylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-12(2)9-13-8-7-10-5-3-4-6-11(10)13/h3-8H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIMPWIJIKJBRDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CN1C=CC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50402136 | |
| Record name | N-(Dimethylaminomethyl)-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50402136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Dimethylaminomethyl)-indole | |
CAS RN |
5379-79-3 | |
| Record name | N-(Dimethylaminomethyl)-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50402136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-Naphthalen-1-yl-[1,3]dithian-2-yl)-propan-1-ol](/img/structure/B1608954.png)
